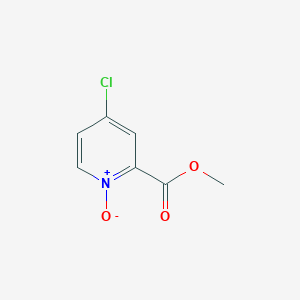
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide consists of a pyridine ring with a methoxycarbonyl group at the 2-position and a chlorine atom at the 4-position. The 1-position of the pyridine ring is oxidized.Chemical Reactions Analysis
While specific chemical reactions involving 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide are not detailed in the retrieved sources, related compounds have been used in various chemical reactions. For example, pinacol boronic esters, which are similar in structure, have been used in catalytic protodeboronation reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide is involved in various synthesis processes and chemical reactions. For instance, its derivatives are used in the improvement of synthesis methods, such as the selective chlorination using POCl3/CH2Cl2/Et3N system from 2-methylpyridineN-oxide, providing an efficient pathway to produce 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine with confirmed structure via 1H NMR and IR (Liang, 2007). Also, its analogs participate in the formation of complexes, like (H2O)5Cr(X-pyO)3+ ions, with diverse kinetics and binding properties explored through various reactions, showcasing its versatility in forming different chemical structures (Kotowski et al., 2006).
Catalysis and Electrocatalysis
Compounds related to 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide are crucial in catalytic processes. The pyridine-functionalized graphene, for instance, is used in the assembly of metal-organic frameworks (MOFs) with iron-porphyrin, enhancing catalytic activity for oxygen reduction reactions. This exemplifies its role in creating materials with improved electrochemical properties for potential applications like fuel cells (Jahan et al., 2012).
Material Science and Polymerization
The derivatives of 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide contribute significantly to material science, particularly in polymerization. They are part of catalyst systems for copolymerizing oxides with carbon dioxide, leading to the production of low molecular weight polycarbonate. The polymer end group analysis using techniques like MALDI-TOF mass spectrometry unveils potential initiation pathways, highlighting its importance in understanding and controlling polymer production processes (Devaine-Pressing et al., 2015).
Coordination Chemistry
In coordination chemistry, 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide derivatives are involved in forming complexes with metals, influencing their reactivity and electronic properties. Research on ligands incorporating units like 2,6-bis(thiomethyl)pyridine modified with various functional groups reveals their ability to coordinate with metals like Cu(II) and Ru(II), forming complexes studied for their electronic characteristics (Teixidor et al., 2001).
Wirkmechanismus
Target of Action
It is known that pyridine derivatives are often used in the suzuki–miyaura (sm) cross-coupling reaction , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and other organic groups in its mechanism of action.
Mode of Action
In the context of the sm cross-coupling reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new pd–c bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium . It’s possible that 4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide may participate in similar reactions.
Biochemical Pathways
Given its potential role in sm cross-coupling reactions , it may be involved in pathways related to carbon–carbon bond formation.
Result of Action
Given its potential role in sm cross-coupling reactions , it may contribute to the formation of new carbon–carbon bonds, which could have various effects depending on the specific context of the reaction.
Action Environment
It’s known that the success of sm cross-coupling reactions originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound’s action may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
methyl 4-chloro-1-oxidopyridin-1-ium-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c1-12-7(10)6-4-5(8)2-3-9(6)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCBDGWNWHDOFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=[N+](C=CC(=C1)Cl)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(methoxycarbonyl)pyridine 1-oxide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





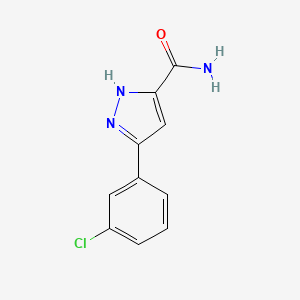
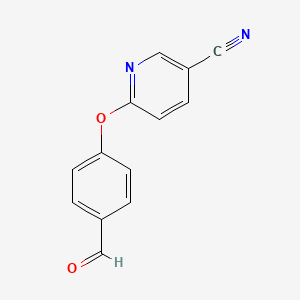
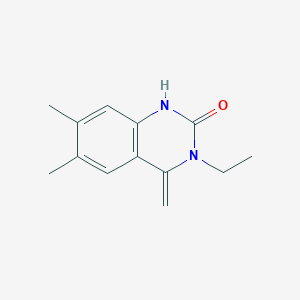
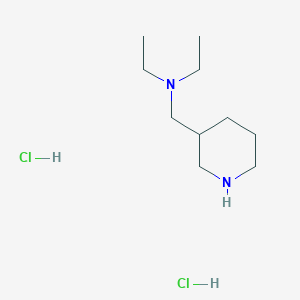
![2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B1391740.png)
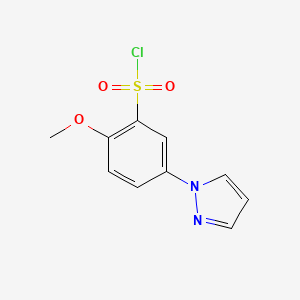
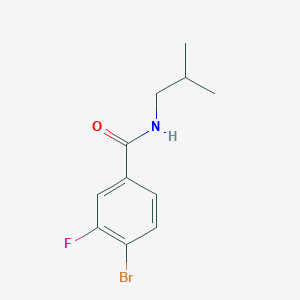
![4-(trifluoromethyl)-1H,2H,3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B1391745.png)
![3-methyl-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B1391747.png)
![5-[2-(3,5-dimethoxyphenyl)ethyl]-1H-pyrazol-3-amine](/img/structure/B1391749.png)
![[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride](/img/structure/B1391750.png)
